2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole
Description
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound featuring a pyrazole moiety linked to a thiazole ring. The pyrazole ring is substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5, while the thiazole ring bears a second trifluoromethyl group at position 2. This dual trifluoromethylation enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3S/c1-4-2-6(9(13,14)15)18(17-4)7-16-5(3-19-7)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWNMQPYJGSGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole is a member of the pyrazole-thiazole hybrid class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNS
- Molecular Weight : 296.24 g/mol
- CAS Number : 956754-14-6
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, primarily focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antibacterial properties. In particular, derivatives similar to the compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 mg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of pyrazole-thiazole hybrids is notable:
- Studies indicate that certain derivatives can inhibit tubulin polymerization, effectively arresting cancer cell cycles at the G2/M phase. This mechanism is essential for developing new chemotherapeutic agents .
- A specific derivative exhibited IC values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating promising anticancer activity .
3. Anti-inflammatory Activity
The compound's anti-inflammatory properties are also significant:
- It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Interference with Cell Signaling Pathways : By modulating pathways such as MAPK signaling, it can influence cellular responses to stress and inflammation .
Case Studies
Several studies have highlighted the efficacy of pyrazole-thiazole derivatives:
- Study on Antibacterial Activity : A study demonstrated that a related compound showed effective antibacterial action against resistant strains of S. aureus when tested in vitro .
- Anticancer Research : Another investigation focused on a series of pyrazole derivatives that showed significant cytotoxic effects against HeLa cells, with detailed analysis revealing their mechanism involving tubulin inhibition .
- Inflammation Model : In an animal model of inflammation, treatment with a similar thiazole derivative resulted in reduced levels of inflammatory markers compared to controls .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds containing the pyrazole moiety exhibit significant activity against various cancer cell lines. For instance, derivatives have shown inhibition rates in cancer models such as HepG2 and A549 cells . The trifluoromethyl groups enhance the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pathways involved in inflammation, making them promising candidates for treating inflammatory diseases . Studies have reported that certain derivatives can reduce inflammation markers significantly in vitro.
3. Antimicrobial Activity
The thiazole ring present in the compound contributes to its antimicrobial properties. Research has demonstrated that thiazole-containing compounds can exhibit activity against various bacterial strains, which is crucial for developing new antibiotics .
Agricultural Applications
1. Agrochemical Development
Due to its biological activity, this compound is being explored as a potential agrochemical. The trifluoromethyl groups enhance herbicidal and fungicidal properties, making it a candidate for developing new pesticides . The compound's ability to disrupt specific biological pathways in pests can lead to effective pest management solutions.
Materials Science Applications
1. Development of Functional Materials
The unique electronic properties of the compound allow it to be used in developing functional materials such as sensors and organic semiconductors. Its electron-withdrawing trifluoromethyl groups can improve the performance of organic electronic devices by enhancing charge mobility and stability .
Case Study 1: Anticancer Research
A study published in December 2022 evaluated a series of pyrazole derivatives, including those similar to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole. The study found that certain derivatives exhibited IC50 values as low as 0.19 µM against specific cancer cell lines, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, researchers synthesized several thiazole-pyrazole hybrids and tested their efficacy using animal models of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Heterocycle Modifications : Replacing pyrazole with triazole (as in ) alters electronic properties and hydrogen-bonding capacity, which could influence target binding .
Physicochemical Properties
- Lipophilicity : The dual trifluoromethyl groups in the target compound likely result in a higher logP value compared to analogs with polar substituents (e.g., nitro or chlorophenyl groups) .
- Thermal Stability : Related trifluoromethyl-thiazole derivatives (e.g., ) exhibit high melting points (252–255°C), suggesting robust thermal stability due to strong intermolecular interactions .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Pyrazole-thiazole coupling : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole precursor (e.g., 4-(trifluoromethyl)-1,3-thiazole-2-amine) under nucleophilic substitution conditions. Polar aprotic solvents (e.g., DMF or THF) with K₂CO₃ as a base are effective for this step .
- Catalytic optimization : Copper sulfate and sodium ascorbate in THF/H₂O mixtures enhance reaction efficiency in click chemistry-based approaches, as seen in analogous triazole-thiazole hybrids .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., aqueous ethanol) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The trifluoromethyl groups (~δ 120-125 ppm in ¹³C NMR) and pyrazole/thiazole protons (δ 6.5-8.5 ppm in ¹H NMR) are diagnostic .
- IR : Confirm C-F stretches (1000-1300 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. The software resolves challenges in modeling trifluoromethyl groups and validates bond lengths/angles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. For example, pyrazole-thiazole hybrids show affinity for enzyme active sites (e.g., carbonic anhydrase) via fluorinated aromatic stacking and hydrogen bonding .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes (e.g., with Factor Xa) over 100-ns trajectories to prioritize candidates for in vitro testing .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Methodological Answer :
- Reaction monitoring : Use TLC (silica gel, UV detection) or HPLC-MS to track intermediates and byproducts .
- Catalyst screening : Compare heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous ones (e.g., CuI) to optimize regioselectivity in pyrazole-thiazole formation .
- Elemental analysis : Cross-validate purity by comparing experimental vs. calculated C/H/N/F percentages (±0.3% tolerance) .
Q. How are structure-activity relationships (SAR) explored for fluorinated pyrazole-thiazole hybrids?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and evaluate effects on bioactivity .
- Enzymatic assays : Test inhibition of targets like carbonic anhydrase IX (IC₅₀ values) to correlate substituent electronegativity with potency .
- Pharmacokinetic profiling : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
